(E)-hex-4-en-1-yn-3-ol

Beschreibung

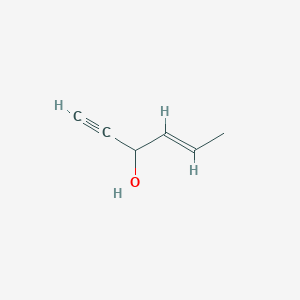

(E)-hex-4-en-1-yn-3-ol is an unsaturated alcohol characterized by a six-carbon chain with a triple bond between carbons 1 and 2, a hydroxyl group at carbon 3, and an (E)-configured double bond between carbons 4 and 5. This structure confers unique reactivity due to the conjugation of the triple bond, double bond, and hydroxyl group, making it valuable in organic synthesis, particularly for constructing complex molecules.

Eigenschaften

IUPAC Name |

(E)-hex-4-en-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-5-6(7)4-2/h2-3,5-7H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSOGIWDNSFTEG-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030170 | |

| Record name | 4-Hexen-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-60-0 | |

| Record name | 4-Hexen-1-yn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-hex-4-en-1-yn-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-Hexyn-1-ol. This process uses a heterogeneous catalyst, often containing palladium (Pd) and copper (Cu) on alumina, to achieve the desired product. The reaction conditions typically include a high substrate-to-catalyst molar ratio, a temperature of around 60°C, and a reaction time of approximately 150 minutes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar catalytic hydrogenation processes. The use of heterogeneous catalysts is preferred due to their ease of separation and reusability. The choice of catalyst and reaction conditions can be optimized to maximize yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-hex-4-en-1-yn-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Selective hydrogenation can convert the alkyne group to an alkene or alkane.

Substitution: The alcohol group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for selective hydrogenation.

Substitution: Acidic or basic conditions can facilitate substitution reactions involving the alcohol group.

Major Products Formed

Oxidation: Depending on the conditions, oxidation can yield aldehydes, ketones, or carboxylic acids.

Reduction: Hydrogenation typically produces alkenes or alkanes.

Substitution: Esterification or etherification reactions can produce esters or ethers, respectively.

Wissenschaftliche Forschungsanwendungen

(E)-hex-4-en-1-yn-3-ol has several applications in scientific research:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.

Industry: In the fragrance industry, this compound is used to produce compounds with herbaceous notes.

Wirkmechanismus

The mechanism of action of (E)-hex-4-en-1-yn-3-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of both an alkyne and an alcohol group allows it to participate in a wide range of chemical transformations, influencing metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (E)-hex-4-en-1-yn-3-ol with structurally related compounds, focusing on molecular features, functional groups, and applications:

*Estimated based on molecular formula.

Key Observations:

Functional Group Positioning: The placement of the triple bond significantly impacts reactivity. For example, terminal alkynes (e.g., 3-ethylhex-5-yn-3-ol ) are more acidic than internal ones (e.g., this compound ). Conjugation between the triple bond and double bond in this compound may enhance stability compared to non-conjugated analogs like hex-1-en-5-yn-3-ol .

Branching and Chain Length :

- Branched derivatives (e.g., 2-methylhex-3-en-5-yn-2-ol ) exhibit lower melting points and altered solubility compared to linear analogs due to reduced crystallinity.

- Longer chains (e.g., 4-ethyloct-1-yn-3-ol ) increase molecular weight and hydrophobicity, broadening applications in hydrophobic matrices like polymers.

Applications :

- Compounds with terminal hydroxyl groups (e.g., (E)-4-hexen-1-ol ) are favored in flavor chemistry due to volatility, while those with internal hydroxyl groups (e.g., this compound) are more suited for synthetic intermediates.

Research Findings

Synthetic Utility: this compound’s conjugated system enables sequential reactions, such as Diels-Alder additions at the double bond and Sonogashira couplings at the triple bond, as observed in related enynols . In contrast, 4-ethyloct-1-yn-3-ol is frequently used in corrosion inhibition due to its ability to adsorb onto metal surfaces via its hydroxyl and alkyne groups.

Stability Challenges :

- Compounds with multiple unsaturated bonds (e.g., 2-methylhex-3-en-5-yn-2-ol ) are prone to polymerization under acidic conditions, necessitating stabilization during storage.

Biological Activity :

- Ethyl-substituted analogs like 3-ethylhex-5-yn-3-ol have shown promise as chiral building blocks in drug synthesis, though their toxicity profiles require further study.

Gaps in Data: Physical properties (e.g., boiling points, solubility) for this compound and hex-1-en-5-yn-3-ol are notably absent in the literature, highlighting a need for experimental characterization.

Biologische Aktivität

(E)-hex-4-en-1-yn-3-ol, a compound with the molecular formula CHO and CAS number 59095-52-2, has garnered attention for its potential biological activities, particularly in the context of cancer research and neuroprotection. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a unique alkyne and alcohol functional group arrangement, which is critical for its biological activity. The compound's properties include:

| Property | Value |

|---|---|

| Molecular Weight | 96.127 g/mol |

| Molecular Formula | CHO |

| LogP | 0.556 |

| PSA | 20.23 |

1. Cytotoxicity in Cancer Cells

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study highlighted its interaction with aldehyde dehydrogenase 2 (ALDH2), suggesting that the compound can irreversibly bind to this enzyme, leading to increased susceptibility to oxidative stress in cancer cells . The IC values for related compounds were reported between 1–3 μM, indicating significant cytotoxic potential .

2. Neuroprotective Effects

Research has also indicated that this compound possesses neuroprotective properties. A series of experiments using PC12 cells, which are a model for neuronal function, showed that compounds with similar structures provided protection against corticosterone-induced cell injury. The mechanism appears to involve modulation of apoptosis-related proteins such as Bax and Bcl-2, which are crucial in regulating cell death pathways .

The biological activities of this compound can be attributed to its structural characteristics that allow it to interact with specific biological targets:

Cytotoxic Mechanism:

- ALDH2 Inhibition: The compound's ability to bind irreversibly to ALDH2 suggests a mechanism where inhibition leads to accumulation of toxic aldehydes, promoting apoptosis in cancer cells .

Neuroprotective Mechanism:

- Apoptosis Regulation: By influencing the expression of key proteins involved in apoptosis, this compound may help mitigate neuronal damage under stress conditions .

Case Study 1: Cytotoxicity Assessment

In a controlled experiment, this compound was tested against HepG2 and A549 cancer cell lines. The results indicated significant cytotoxicity at concentrations as low as 1 μM. The study employed flow cytometry and Western blotting techniques to analyze cell viability and apoptosis markers .

Case Study 2: Neuroprotection in PC12 Cells

A separate study evaluated the neuroprotective effects of this compound on PC12 cells subjected to corticosterone treatment. The findings revealed that treatment with the compound reduced apoptosis markers significantly compared to untreated controls, suggesting a protective role against stress-induced neuronal damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.